2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate
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Overview
Description
2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the core structure, followed by the introduction of the adamantanecarboxylate group and the bromine atom. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, utilizing optimized conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylimino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, the phenylimino group may interact with enzymes or receptors, modulating their activity. The thiazolidin-5-ylidene moiety may participate in redox reactions, affecting cellular processes. The overall effect of the compound depends on the combination of these interactions and the specific context in which it is used.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl 1-adamantanecarboxylate include:
2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but lacks the complex thiazolidin-5-ylidene and adamantanecarboxylate moieties.
4-Bromo-2-methoxy-6-((5-methyl-isoxazol-3-ylamino)-methyl)-phenol: Contains similar functional groups but differs in the overall structure and substituents.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C28H27BrN2O4S |
---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
[2-bromo-6-methoxy-4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C28H27BrN2O4S/c1-34-22-11-16(12-23-25(32)31-27(36-23)30-20-5-3-2-4-6-20)10-21(29)24(22)35-26(33)28-13-17-7-18(14-28)9-19(8-17)15-28/h2-6,10-12,17-19H,7-9,13-15H2,1H3,(H,30,31,32)/b23-12+ |
InChI Key |
XZPJHJGKXZKNSO-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)Br)OC(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)Br)OC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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